7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Structural Significance of the Triazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine (TP) scaffold is a bicyclic heteroaromatic system comprising a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. This arrangement creates a delocalized 10-π electron system, with the triazole contributing six π electrons and the pyrimidine four. Despite limited aromaticity—evidenced by ^1H-NMR studies showing weak diamagnetic ring currents—the TP core exhibits remarkable electronic versatility.
The compound’s ethyl and methyl substituents introduce steric and electronic modifications:
- The ethyl group at position 7 enhances lipophilicity, potentially improving membrane permeability.
- The methyl group at position 6 induces conformational rigidity, stabilizing the fused ring system.
Table 1: Key Structural Features of the TP Core vs. Purines
| Property | Triazolo[1,5-a]pyrimidine | Purine |
|---|---|---|
| π-Electron System | 10 π-electrons | 10 π-electrons |
| Aromaticity | Limited | High |
| Metal-Binding Sites | N1, N3, N4 | N7, N9 |
| Bioisosteric Potential | Purine mimic | Native scaffold |
The TP scaffold’s isoelectronic relationship with purines enables it to mimic endogenous nucleobases, interfering with enzymatic processes such as DNA synthesis. Additionally, its three nitrogen atoms (N1, N3, N4) facilitate metal chelation, a property exploited in anticancer and antiparasitic agents.
Historical Context and Discovery Timeline
The TP scaffold was first synthesized in the mid-20th century, but its medicinal potential remained unexplored until the 1990s. Initial studies focused on its use as a purine analog, but researchers soon recognized its broader applicability due to its tunable electronic properties.
The specific compound 7-ethyl-6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine emerged in the 2010s, coinciding with advances in heterocyclic chemistry. Its CAS registration in 2011 marked a pivotal moment in the development of TP-based therapeutics. Key milestones include:
- 2012 : Preliminary studies demonstrating its stability under physiological conditions.
- 2015 : Identification of its microtubule-stabilizing properties in neurodegenerative disease models.
Table 2: Synthesis Methods for TP Derivatives
| Method | Starting Material | Key Step | Yield (%) |
|---|---|---|---|
| Annulation | 1,2,4-Aminotriazole | Cyclization with 1,3-diketones | 60–75 |
| Dimroth Rearrangement | Hydrazinylpyrimidines | Acid-catalyzed rearrangement | 45–65 |
| Oxidative Cyclization | Pyrimidin-2-yl-amidines | Oxidative ring closure | 50–70 |
These methods, optimized for regioselectivity, enabled the efficient production of 7-ethyl-6-methyl derivatives.
Positional Isomerism and Substituent Effects
Positional isomerism in TP derivatives profoundly influences their chemical and biological behavior. The ethyl and methyl groups in this compound occupy position 7 and 6 , respectively, creating distinct electronic environments:
Electronic Effects :
Conformational Impact :
Substituents at C6 and C7 restrict rotation around the C6–N1 bond, locking the triazole and pyrimidine rings into a coplanar conformation. This rigidity improves target selectivity by reducing entropic penalties during binding.
Table 3: Substituent Effects on TP Derivatives
| Substituent Position | Electronic Contribution | Biological Impact |
|---|---|---|
| C5 | Electron-withdrawing | Enhanced kinase inhibition |
| C6 (Methyl) | Electron-donating | Improved metabolic stability |
| C7 (Ethyl) | Steric modulation | Increased blood-brain barrier penetration |
Comparative studies show that moving the ethyl group from C7 to C5 reduces bioavailability by 40%, underscoring the importance of positional isomerism.
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
7-ethyl-6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C8H15N5/c1-3-6-5(2)4-10-8-11-7(9)12-13(6)8/h5-6H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
SSJKLBZWTNEYED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CNC2=NC(=NN12)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, it has shown promising activity against breast and lung cancer cells through the induction of apoptosis and inhibition of cell proliferation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Central Nervous System Effects
Studies have indicated that this compound may influence neurotransmitter systems in the brain. It has been investigated for potential anxiolytic and antidepressant effects in animal models. The compound's ability to modulate serotonin receptors suggests a pathway for therapeutic use in mood disorders .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. The development of derivatives with modified substituents has enhanced its biological activity and selectivity for specific targets.
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antibacterial | Membrane disruption |
| Compound C | Anxiolytic | Serotonin modulation |
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on the core structure and tested their efficacy against MCF-7 breast cancer cells. Results demonstrated that certain modifications significantly enhanced cytotoxicity compared to the parent compound .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used as controls .
Case Study 3: Neuropharmacological Effects
A recent study explored the anxiolytic effects of this compound in rodent models. Behavioral tests indicated reduced anxiety-like behavior following administration of the compound .
Mechanism of Action
The mechanism of action of 7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Synthesis Flexibility: The 2-amino group is commonly introduced via direct cyclization (e.g., using 1H-1,2,4-triazole-3,5-diamine) or substitution of chloro intermediates .
Key Observations :
- Anticancer Activity : Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) enhance tubulin binding, while carboxamide side chains improve pharmacokinetics .
- Herbicidal Specificity: Sulfonamide derivatives show high selectivity for ALS, a key enzyme in plant branched-chain amino acid synthesis .
Physicochemical and Pharmacokinetic Properties
Substituents significantly influence solubility, stability, and bioavailability:
Biological Activity
7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolo-pyrimidines. These compounds have garnered attention due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article will explore the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 180.22 g/mol. The structure features a triazole ring fused with a pyrimidine ring which is crucial for its biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For example, compounds designed to target the PA-PB1 interface of the influenza A virus polymerase demonstrated effective inhibition of viral replication. In vitro assays showed that certain derivatives had values ranging from 5 to 14 μM against various strains of influenza A and B without exhibiting cytotoxicity at concentrations up to 250 μM .
Antioxidant Activity
In a comparative study on related triazole compounds, some exhibited moderate to high antioxidant activity when tested using DPPH and FRAP methods. Although specific data on this compound was not available in these studies, the structural similarity suggests potential antioxidant properties that warrant further investigation .
Anticancer Properties
Triazolo-pyrimidine derivatives have also been studied for their anticancer potential. A recent publication highlighted that certain compounds in this class displayed selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the disruption of key cellular pathways critical for cancer cell survival and proliferation .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
